molecular formula C11H17NO3S B3450799 5-(Tert-butyl)-2-methoxybenzenesulfonamide CAS No. 88085-79-4

5-(Tert-butyl)-2-methoxybenzenesulfonamide

Cat. No.: B3450799
CAS No.: 88085-79-4
M. Wt: 243.32 g/mol
InChI Key: HYZOFMZMAYTGRU-UHFFFAOYSA-N
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Description

5-(Tert-butyl)-2-methoxybenzenesulfonamide is an organic compound characterized by the presence of a tert-butyl group, a methoxy group, and a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of a sulfonating agent such as chlorosulfonic acid or sulfur trioxide, followed by the addition of an amine under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of 5-(Tert-butyl)-2-methoxybenzenesulfonamide may involve continuous flow processes to ensure efficient and scalable synthesis. Flow microreactor systems can be employed to introduce the tert-butyl and methoxy groups into the benzene ring, followed by sulfonation and amination steps . These methods offer advantages in terms of reaction control, yield, and safety.

Chemical Reactions Analysis

Reductive Amination of Ketone Intermediates

The compound serves as a precursor for amine derivatives. For example, 5-(2-aminopropyl)-N-(tert-butyl)-2-methoxybenzenesulfonamide is synthesized via reductive amination:

  • Substrate : Ketone intermediate (4)

  • Conditions : Ammonium formate (10 eq.), Pd/C (4 mol%), MeOH, 20 h .

  • Outcome :

    • Conversion: >99% (TLC)

    • ESI+ Mass Spec: m/z 322.1083 [M + Na]⁺ .

This reaction is critical for introducing primary amines while retaining the sulfonamide and tert-butyl groups .

Stereoselective Resolution of Racemic Mixtures

Kinetic resolution using tartaric acid separates enantiomers of 5-(2-aminopropyl)-2-methoxybenzenesulfonamide. Key data :

ParameterValue/Detail
Resolving AgentD-(-)-Tartaric acid
SolventMethanol/water (95:5)
Temperature60–65°C
Yield (R-enantiomer)77.4–95.9%
Enantiomeric Excess>99%

This method is scalable and cost-effective, leveraging differential solubility of diastereomeric salts .

Enzymatic Transamination for Chiral Amines

Transaminases (TAs) enable stereoselective synthesis of (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide, a tamsulosin precursor :

TA EnzymeConversion (%)ee (%)
ATA-41294>99
ATA-11378>99

Conditions : 5% DMSO (cosolvent), 30°C, 24 h. The (R)-amine is isolated in 60% yield after coupling with mesylated intermediates .

Deprotection of Sulfonamide Groups

Scandium(III) triflate and triflic acid in acetonitrile remove tert-butyl groups under mild conditions :

ParameterValue/Detail
CatalystSc(OTf)₃ (20 mol%)
AcidTfOH (1.5 eq.)
SolventMeCN
Yield (Tamsulosin)93%

Substitution Reactions at Methoxy Groups

While direct methoxy substitution is not explicitly documented for this compound, analogous sulfonamides undergo demethylation or alkylation under acidic/basic conditions. For example:

  • Demethylation : HI or BBr₃ in dichloromethane.

  • Methylation : Methyl iodide with K₂CO₃ in DMF.

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis
5-(Tert-butyl)-2-methoxybenzenesulfonamide serves as a versatile building block in organic synthesis. Its sulfonamide group allows for various chemical transformations, including oxidation to form sulfone derivatives and reduction to generate amine derivatives. This characteristic makes it valuable in the synthesis of more complex organic molecules used in pharmaceuticals and agrochemicals.

Biological Research

NMR Studies
The unique NMR properties of the tert-butyl group make this compound an attractive probe in nuclear magnetic resonance (NMR) studies. Researchers utilize it to investigate molecular interactions and dynamics due to its distinct spectral features, enhancing the understanding of biochemical processes.

Therapeutic Properties
this compound has been explored for its potential therapeutic effects. It exhibits anti-inflammatory and analgesic activities, making it a candidate for pain management and inflammatory conditions. Studies have indicated that modifications to the compound can enhance its biological activity, leading to further investigations into its medicinal applications .

Pharmaceutical Development

Antimicrobial Activity
The sulfonamide moiety of this compound is known for mimicking para-aminobenzoic acid (PABA), which inhibits bacterial folate synthesis. This mechanism underlies its potential as an antimicrobial agent. Research shows that structurally similar compounds can effectively target bacterial enzymes, providing insights into developing new antibiotics.

Cancer Research
In cancer research, compounds related to this compound have demonstrated promising results in disrupting microtubule dynamics within cancer cells. By binding to tubulin at the colchicine site, these compounds inhibit microtubule formation, which is critical for cell division and tumor growth. This property positions them as potential candidates for anticancer therapies .

Case Study 1: CXCR4 Inhibition

A study investigated the role of this compound derivatives as inhibitors of the CXCR4 receptor, which is implicated in cancer metastasis. The addition of a tert-butyl group enhanced the binding affinity of these compounds, leading to significant reductions in tumor cell invasion in vitro. The results indicated that modifications to the compound's structure could optimize its efficacy as an anticancer agent .

Case Study 2: Inhibition of MYC Oncogene Interaction

Another study focused on small molecules derived from sulfonamides that inhibit the interaction between MYC oncogenes and their chromatin cofactors. The research highlighted how this compound analogs could disrupt these critical protein-protein interactions, providing a novel strategy for targeting MYC-driven tumors .

Data Table: Summary of Applications

Application AreaSpecific UseKey Findings
Chemical Synthesis Building block for complex organic moleculesFacilitates oxidation and reduction reactions
Biological Research NMR probe for molecular interactionsUnique spectral properties enhance biochemical studies
Pharmaceuticals Antimicrobial agentInhibits bacterial folate synthesis
Cancer Research Disruption of microtubule dynamicsPotential anticancer activity through tubulin binding

Mechanism of Action

The mechanism of action of 5-(Tert-butyl)-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The tert-butyl and methoxy groups may influence the compound’s binding affinity and specificity for its targets. Detailed studies on its molecular interactions and pathways are ongoing to elucidate its precise mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Tert-butyl)-2-methoxybenzenesulfonamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of the sulfonamide group differentiates it from other tert-butyl-containing compounds, providing unique interactions with biological targets and potential therapeutic applications.

Biological Activity

5-(Tert-butyl)-2-methoxybenzenesulfonamide is a sulfonamide compound that has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide group , a tert-butyl substituent , and a methoxy group , which contribute to its unique biological properties. The structural formula can be represented as follows:

C12H17NO3S\text{C}_{12}\text{H}_{17}\text{N}\text{O}_3\text{S}

Key Functional Groups:

  • Sulfonamide Group : Mimics para-aminobenzoic acid (PABA), inhibiting bacterial folate synthesis.
  • Tert-butyl Group : Enhances lipophilicity, potentially improving membrane permeability.
  • Methoxy Group : Increases solubility and may enhance interactions with biological targets.
  • Antimicrobial Activity :
    • The sulfonamide moiety inhibits the enzyme dihydropteroate synthase, disrupting folic acid synthesis in bacteria. This mechanism is critical in treating bacterial infections by mimicking PABA.
  • Anticancer Potential :
    • Compounds with similar structures have been shown to interfere with microtubule dynamics by binding to tubulin at the colchicine site, leading to disrupted cell division and apoptosis in cancer cells .
    • In vitro studies indicate that this compound exhibits significant antiproliferative activity against various cancer cell lines .

Antimicrobial Studies

A study demonstrated that this compound effectively inhibited the growth of several bacterial strains, showcasing its potential as a lead compound for developing new antibiotics. The mechanism involves competitive inhibition of the folate synthesis pathway.

Anticancer Studies

In a series of experiments evaluating the compound's anticancer properties:

  • Cell Line Testing : The compound was tested against multiple cancer cell lines, revealing an IC50 value of approximately 0.56 µM for tubulin polymerization inhibition, which is significantly lower than many existing chemotherapeutics .
  • Apoptosis Induction : Flow cytometry analyses indicated that treatment with the compound led to increased nuclear condensation and caspase-3 activation in A549 lung cancer cells, suggesting a robust apoptotic effect .

Case Study 1: Antitumor Activity

In a high-throughput screening (HTS) assay, this compound was identified as a potent inhibitor of WDR5-MYC interactions, crucial in MYC-driven tumors. The compound's binding affinity was confirmed through NMR spectroscopy, demonstrating its potential for further development in targeting MYC-related malignancies .

Case Study 2: Structure-Activity Relationship

Research on structural analogs revealed that modifications to the methoxy group significantly affected biological activity. For instance, introducing additional methoxy groups enhanced solubility and bioactivity against cancer cells .

Data Table: Biological Activity Overview

Activity TypeTargetMechanism of ActionIC50 Value (µM)
AntimicrobialVarious BacteriaInhibition of dihydropteroate synthaseNot specified
AnticancerTubulinInhibition of tubulin polymerization0.56
Apoptosis InductionA549 Lung Cancer CellsInduction of nuclear condensation and caspase-3 activationNot specified

Q & A

Q. Basic: What are the common synthetic routes for 5-(tert-butyl)-2-methoxybenzenesulfonamide, and how are intermediates validated?

Methodological Answer:
A typical synthesis involves sulfonylation of a substituted benzene precursor. For example, 5-bromo-2-methoxybenzenesulfonyl chloride can react with tert-butyl-substituted amines or phenols under nucleophilic conditions. Key intermediates (e.g., sulfonyl chlorides) are validated via 1^1H NMR and LCMS to confirm structural integrity. Purity is assessed using HPLC (≥95% AUC) .

Q. Basic: What pharmacological targets are associated with this compound?

Methodological Answer:
The compound and its analogs (e.g., 5-[(2R)-aminoalkyl]-2-methoxybenzenesulfonamides) exhibit potent α1-adrenoceptor antagonism, particularly targeting urethral smooth muscle selectivity. Mechanistic studies involve competitive binding assays using radiolabeled ligands (e.g., 3^3H-prazosin) and functional assays in isolated tissue preparations .

Q. Basic: How is this compound characterized analytically?

Methodological Answer:
Standard techniques include:

  • 1^1H/13^13C NMR : To confirm substituent positions (e.g., tert-butyl at C5, methoxy at C2).
  • LCMS : For molecular ion ([M+H]+^+) verification (e.g., m/z 244.31 for C10_{10}H16_{16}N2_2O3_3S).
  • HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .

Q. Basic: What biological activities have been reported for this sulfonamide derivative?

Methodological Answer:
Analogous compounds (e.g., chalcone-sulfonamide hybrids) show anti-cancer activity in cell lines like HCT-116 and SF539. Assays include MTT viability tests and apoptosis markers (e.g., caspase-3 activation). Structure-activity studies suggest the tert-butyl group enhances lipophilicity and target binding .

Q. Advanced: How can reaction yields be optimized during sulfonamide synthesis?

Methodological Answer:
Key parameters:

  • Solvent Choice : Tetrahydrofuran (THF) or dichloromethane for better solubility of aromatic intermediates.
  • Temperature Control : Maintain 0–5°C during sulfonyl chloride formation to minimize side reactions.
  • Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate nucleophilic substitution. Yields ≥80% are achievable with rigorous drying of reagents .

Q. Advanced: How do contradictions in α1-adrenoceptor selectivity data arise across studies?

Methodological Answer:
Discrepancies may stem from:

  • Tissue-Specific Isoforms : Selectivity for α1A vs. α1B subtypes varies with substituents (e.g., tert-butyl enhances urethral specificity).
  • Assay Conditions : Differences in buffer pH or endogenous ligand concentrations alter binding kinetics. Cross-validate using cloned receptor isoforms in HEK293 cells .

Q. Advanced: What strategies resolve spectral overlaps in NMR characterization?

Methodological Answer:

  • 2D NMR (COSY, HSQC) : Assign overlapping proton signals (e.g., aromatic protons at δ 6.8–7.2 ppm).
  • Deuterated Solvents : Use DMSO-d6 to sharpen methoxy (δ ~3.8 ppm) and tert-butyl (δ ~1.3 ppm) peaks.
  • Variable Temperature NMR : Resolve dynamic effects in crowded regions .

Q. Advanced: How do structural modifications influence biological activity?

Methodological Answer:

  • Substituent Effects : Introducing electron-withdrawing groups (e.g., Cl) at C5 enhances receptor binding affinity.
  • Steric Hindrance : The tert-butyl group improves metabolic stability but may reduce solubility.
  • Hybridization : Conjugation with chalcones (e.g., (E)-acryloyl groups) introduces anti-cancer properties via kinase inhibition .

Q. Advanced: What in vivo models are suitable for toxicity profiling?

Methodological Answer:

  • Rodent Models : Assess acute toxicity (LD50) and organ-specific effects (e.g., urinary retention) via intraperitoneal administration.
  • Pharmacokinetics : Measure plasma half-life and metabolite formation using LC-MS/MS.
  • Histopathology : Evaluate liver and kidney sections for necrosis or inflammation post-mortem .

Q. Advanced: How can regulatory compliance be ensured for preclinical studies?

Methodological Answer:

  • Pharmacopeial Standards : Follow USP/BP guidelines for purity (e.g., ≤0.1% impurities via HPLC).
  • Documentation : Maintain batch records for synthesis intermediates and validate analytical methods per ICH Q2(R1).
  • Ethical Approval : Submit protocols to institutional review boards (IRBs) for in vivo studies .

Properties

IUPAC Name

5-tert-butyl-2-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3S/c1-11(2,3)8-5-6-9(15-4)10(7-8)16(12,13)14/h5-7H,1-4H3,(H2,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYZOFMZMAYTGRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OC)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20448900
Record name ST50778292
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20448900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88085-79-4
Record name ST50778292
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20448900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

25.3 g (0.1 mole) of 3-(1,1-dimethylethyl)-6-methoxybenzenesulfonyl chloride are dissolved in a little acetone and the solution is added dropwise slowly, at room temperature, to 100 ml of concentrated ammonia solution. The mixture is stirred for 30 minutes at room temperature and poured into ice water. After acidification with concentrated hydrochloric acid the product is filtered off with suction. It is recrystallized from isopropanol.
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Synthesis routes and methods II

Procedure details

25.3 g (0.1 mol) of 3-(1,1-dimethylethyl)-6-methoxybenzenesulfonyl chloride are dissolved in a little acetone and slowly added dropwise to 100 ml of concentrated ammonia solution at room temperature. The mixture is stirred at room temperature for 30 minutes and then poured onto ice-water. After acidification with concentrated hydrochloric acid, the product is filtered off with suction. Isopropanol is used for recrystallization. White crystals of melting point 156°-158° C.
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

5-(Tert-butyl)-2-methoxybenzenesulfonamide
5-(Tert-butyl)-2-methoxybenzenesulfonamide
5-(Tert-butyl)-2-methoxybenzenesulfonamide
5-(Tert-butyl)-2-methoxybenzenesulfonamide
5-(Tert-butyl)-2-methoxybenzenesulfonamide
5-(Tert-butyl)-2-methoxybenzenesulfonamide

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